![molecular formula C19H15BrClNO2S2 B2621188 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 478262-70-3](/img/structure/B2621188.png)
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a small organic molecule with a complex structure. It is a synthetic compound that is used in a variety of scientific research applications. It is also known as 4-BPS-4-CPS-DMP. This molecule has a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has a wide range of potential applications in scientific research. It has been used in the synthesis of various compounds, such as drugs, dyes, and photochemical intermediates. It has also been used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. Additionally, it has been used in the synthesis of polymeric materials, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of polymers with specific properties, such as biodegradability, flame retardancy, and thermal stability.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it is believed to act as an agonist of G-protein coupled receptors, such as the adenosine A2A receptor. Furthermore, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in vitro studies have shown that the molecule has anti-inflammatory, anti-oxidative, and anti-allergic effects. Additionally, in vivo studies have shown that the molecule has anti-tumor and anti-cancer effects. Furthermore, in vivo studies have shown that the molecule has neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low molecular weight, which makes it easier to handle and store. However, there are some limitations to using this molecule in laboratory experiments. For example, it is not soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, it has a low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine. For example, further research could be done to investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-oxidative, and anti-allergic agent. Additionally, further research could be done to investigate its potential as a drug delivery system, as well as its potential use in the synthesis of polymers with specific properties. Furthermore, further research could be done to investigate its potential use in the synthesis of drugs, dyes, and photochemical intermediates.
Méthodes De Synthèse
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine can be achieved through a few different methods. The most common method is the reaction of 4-bromophenylsulfonyl chloride and 4-chlorophenylsulfonyl chloride with dimethylpyridine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 4-bromophenylsulfonyl chloride and 4-chlorophenylsulfonyl chloride with dimethylpyridine in the presence of an acid, such as hydrochloric acid, or the reaction of 4-bromophenylsulfonyl chloride and 4-chlorophenylsulfonyl chloride with dimethylpyridine in the presence of a catalyst, such as palladium chloride.
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2S2/c1-12-11-13(2)22-19(25-16-7-3-14(20)4-8-16)18(12)26(23,24)17-9-5-15(21)6-10-17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIILLSOXRHNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



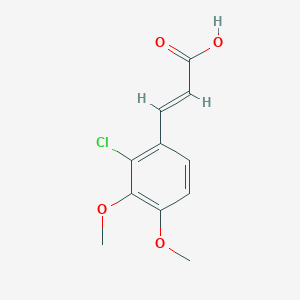
![6-Cyclopropyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2621108.png)
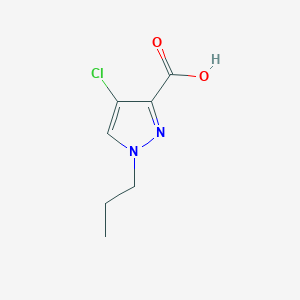
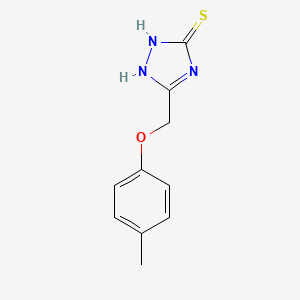
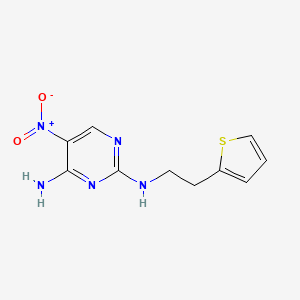
![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)
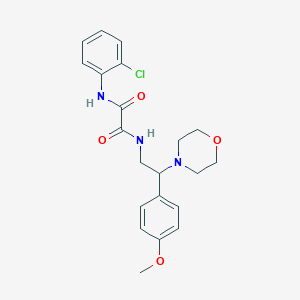
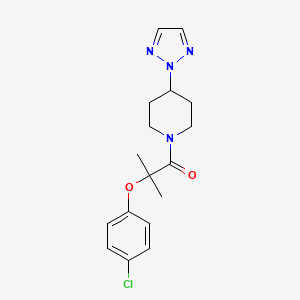

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)

![4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde](/img/structure/B2621126.png)